Bis(3,4-dichlorophenyl)iodanium;hydrochloride
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Overview
Description
Bis(3,4-dichlorophenyl)iodanium;hydrochloride is an organoiodine compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of two 3,4-dichlorophenyl groups attached to an iodine atom, forming a cationic species, which is stabilized by a chloride anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,4-dichlorophenyl)iodanium;hydrochloride typically involves the reaction of iodine with 3,4-dichlorobenzene in the presence of an oxidizing agent. One common method includes the use of hydrogen peroxide or peracetic acid as the oxidant. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(3,4-dichlorophenyl)iodanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: It can be reduced to form lower oxidation state iodine compounds.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, peracetic acid, or other peroxides are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated aromatic compounds, while reduction can produce iodide salts.
Scientific Research Applications
Bis(3,4-dichlorophenyl)iodanium;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(3,4-dichlorophenyl)iodanium;hydrochloride involves its ability to act as an electrophile, facilitating various chemical transformations. The iodine atom in the compound can form transient intermediates with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl)iodanium;chloride
- Bis(3,5-dichlorophenyl)iodanium;chloride
- Bis(2,4-dichlorophenyl)iodanium;chloride
Uniqueness
Bis(3,4-dichlorophenyl)iodanium;hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and applications compared to its analogs.
Properties
IUPAC Name |
bis(3,4-dichlorophenyl)iodanium;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4I.ClH/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8;/h1-6H;1H/q+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXSSIXPTPEBQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[I+]C2=CC(=C(C=C2)Cl)Cl)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl5I+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715041 |
Source
|
Record name | bis(3,4-dichlorophenyl)iodanium;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50848-00-5 |
Source
|
Record name | NSC75260 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bis(3,4-dichlorophenyl)iodanium;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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